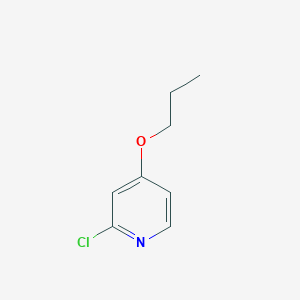

2-Chloro-4-propoxypyridine

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of 2-Chloro-4-propoxypyridine consists of a pyridine ring with a chlorine atom at the 2nd position and a propoxy group at the 4th position. The InChI code for this compound is 1S/C8H10ClNO/c1-2-5-11-7-3-4-10-8(9)6-7/h3-4,6H,2,5H2,1H3 .Physical And Chemical Properties Analysis

2-Chloro-4-propoxypyridine is a compound with a molecular weight of 171.63 g/mol . It should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique

Synthesis of Key Intermediates

2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, closely related to 2-Chloro-4-propoxypyridine, serves as a crucial intermediate for synthesizing highly efficient herbicides such as trifloxysulfuron. The synthesis process involves several steps starting from nicotinamide, optimized to achieve a significant overall yield (Zuo Hang-dong, 2010).

Mechanistic Insights into Dissociation Reactions

Studies on the dissociation reactions of ionized propoxypyridines, including isomers of 2-Chloro-4-propoxypyridine, provide valuable mechanistic insights. These studies, utilizing deuterium labelling and tandem mass spectrometry, reveal the predominant pathways and the formation of ion/neutral complexes, contributing to a deeper understanding of these chemical processes (T. A. Molenaar‐Langeveld et al., 2000).

Enhanced Dienophilicity of Pyridyne Derivatives

Research on 4-alkoxy and 4-thiophenoxypyridynes, derivatives of 2-Chloro-4-propoxypyridine, highlights their exceptional dienophilicity. These compounds, obtained through regioselective lithiation and subsequent reactions, demonstrate significant potential in [4+2] cycloaddition reactions, offering new avenues for synthetic applications (S. Connon & A. F. Hegarty, 2004).

Recyclable Hypervalent Iodine(V) Reagents

The preparation and structural characterization of 2-iodylpyridines, including 2-Chloro-4-propoxypyridine derivatives, have led to the development of recyclable reagents for oxidation reactions. These compounds have shown effectiveness in oxidizing sulfides and alcohols, with potential for recovery and reuse, thereby enhancing sustainability in chemical processes (A. Yoshimura et al., 2011).

Safety And Hazards

While specific safety data for 2-Chloro-4-propoxypyridine is not available, it is generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar chemical compounds . Use of personal protective equipment and ensuring adequate ventilation is advised .

Orientations Futures

While specific future directions for 2-Chloro-4-propoxypyridine are not available, catalytic chemistry, which often involves pyridine derivatives, is expected to play a crucial role in sustainable economic development . This includes synthesis of chemicals and materials, energy production and conversion, as well as pollution abatement and environmental protection .

Propriétés

IUPAC Name |

2-chloro-4-propoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-2-5-11-7-3-4-10-8(9)6-7/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGJQVUVYVQNBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-propoxypyridine | |

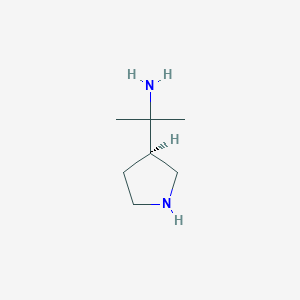

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

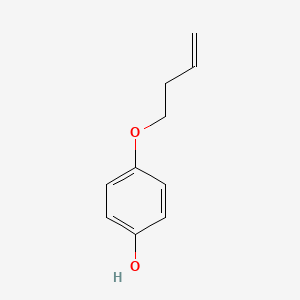

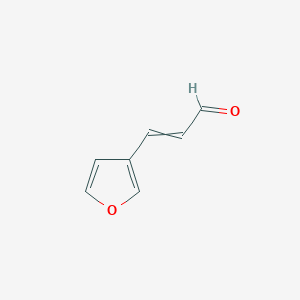

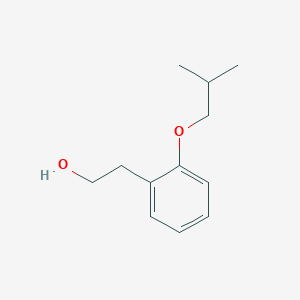

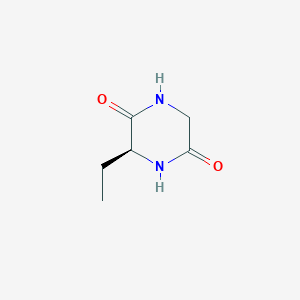

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.